4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide
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Overview
Description
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide is an organic compound with the molecular formula C9H6Cl4N2O3 and a molecular weight of 331.97 g/mol It is characterized by the presence of a nitro group and a tetrachloroethyl group attached to a benzamide core
Preparation Methods
The synthesis of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 1,2,2,2-tetrachloroethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The tetrachloroethyl group may also contribute to the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide can be compared with similar compounds such as:
4-nitro-N-(1,2,2,2-trichloroethyl)benzamide: This compound has one less chlorine atom in the ethyl group, which may affect its reactivity and properties.
4-nitro-N-(1,2,2,2-tetrachloroethyl)aniline: This compound has an aniline group instead of a benzamide group, leading to different chemical and biological properties.
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl4N2O3 |
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Molecular Weight |
332.0 g/mol |
IUPAC Name |
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide |
InChI |
InChI=1S/C9H6Cl4N2O3/c10-8(9(11,12)13)14-7(16)5-1-3-6(4-2-5)15(17)18/h1-4,8H,(H,14,16) |
InChI Key |
IEHUSKIQMWHWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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